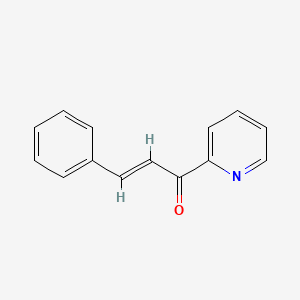

(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one

CAS No.: 5337-53-1

Cat. No.: VC13314054

Molecular Formula: C14H11NO

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5337-53-1 |

|---|---|

| Molecular Formula | C14H11NO |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | (E)-3-phenyl-1-pyridin-2-ylprop-2-en-1-one |

| Standard InChI | InChI=1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ |

| Standard InChI Key | UYYLCENCUQKANA-MDZDMXLPSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=N2 |

| SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2 |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2 |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, (E)-3-phenyl-1-pyridin-2-ylprop-2-en-1-one, reflects its trans-configuration (-isomer) across the double bond. Its structure comprises:

-

A pyridin-2-yl group at the ketone position, contributing to electronic polarization.

-

A phenyl ring conjugated to the α,β-unsaturated system, enhancing resonance stabilization.

-

A planar geometry stabilized by - interactions between the aromatic rings.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 209.24 g/mol | |

| Density | 1.143 ± 0.06 g/cm³ | |

| Boiling Point | 370.0 ± 34.0 °C (Predicted) | |

| Melting Point | 199–200 °C | |

| LogP (Partition Coefficient) | 2.98 |

The LogP value indicates moderate lipophilicity, suggesting balanced solubility in polar and nonpolar solvents.

Synthesis and Reaction Pathways

Claisen-Schmidt Condensation

The primary synthesis route involves a base-catalyzed Claisen-Schmidt condensation between acetophenone and pyridine-2-carbaldehyde:

Key Steps:

-

Deprotonation: The base abstracts an α-hydrogen from acetophenone, forming an enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of pyridine-2-carbaldehyde.

-

Dehydration: Elimination of water yields the α,β-unsaturated ketone.

Table 2: Optimal Reaction Conditions

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | NaOH or KOH (10–20 mol%) | |

| Solvent | Ethanol or Methanol | |

| Temperature | Reflux (70–80 °C) | |

| Reaction Time | 4–6 hours | |

| Yield | 60–75% (Reported) |

Structural and Spectral Characterization

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at , characteristic of the conjugated carbonyl group ().

-

:

-

Doublet at for vinyl protons ().

-

Multiplet signals at for aromatic protons.

-

-

Mass Spectrometry: Molecular ion peak at (calculated for ) .

X-ray Crystallography

Single-crystal studies confirm the E-configuration and planarity of the conjugated system. The dihedral angle between the phenyl and pyridyl rings is approximately , facilitating -orbital overlap.

Applications in Organic Synthesis

Michael Addition Reactions

The α,β-unsaturated ketone undergoes nucleophilic additions with amines or thiols, forming derivatives with enhanced bioactivity:

Cyclization to Heterocycles

Under acidic conditions, the compound cyclizes to form pyridine-fused quinolinones, valuable in materials science.

Recent Advances and Future Directions

Recent studies (2023–2025) highlight its role in:

-

Photodynamic Therapy: As a photosensitizer due to extended conjugation.

-

Metal-Organic Frameworks (MOFs): As a ligand for catalytic applications.

Future research should address:

-

In Vivo Toxicity Profiles.

-

Structure-Activity Relationships for optimized drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume